(R)-Irinotecan Hydrochloride Trihydrate is a semisynthetic derivative of camptothecin, primarily utilized in oncology for its potent antitumor properties. It is classified as a topoisomerase I inhibitor, which disrupts DNA replication in cancer cells, leading to cell death. This compound is particularly effective against colorectal cancer and has been incorporated into various chemotherapy regimens.
Irinotecan was first derived from the natural product camptothecin, which was isolated from the bark of the Chinese tree Camptotheca acuminata. The hydrochloride trihydrate form enhances its solubility and stability, making it suitable for clinical use. The synthesis of (R)-Irinotecan Hydrochloride Trihydrate involves several chemical reactions, primarily starting from 7-ethyl-10-hydroxycamptothecin.
The synthesis of (R)-Irinotecan Hydrochloride Trihydrate typically involves a multi-step process:
This method emphasizes efficiency and minimizes the need for extensive purification steps, which is crucial for pharmaceutical applications .
(R)-Irinotecan Hydrochloride Trihydrate has a complex molecular structure characterized by several functional groups:
The trihydrate form indicates the presence of three water molecules associated with each molecule of irinotecan hydrochloride .
The primary chemical reactions associated with (R)-Irinotecan Hydrochloride Trihydrate include:
These reactions are critical in establishing the compound's therapeutic efficacy and stability .
(R)-Irinotecan exerts its anticancer effects primarily through inhibition of topoisomerase I, an enzyme essential for DNA replication. The mechanism involves:
This dual action—direct inhibition and conversion to an active form—enhances its efficacy in cancer treatment .
These properties are essential for ensuring proper formulation and administration in clinical settings .
(R)-Irinotecan Hydrochloride Trihydrate is primarily used in oncology:
(R)-Irinotecan Hydrochloride Trihydrate (CAS 136572-09-3) is a semisynthetic camptothecin derivative with the molecular formula C₃₃H₃₈N₄O₆·HCl·3H₂O and a molecular weight of 677.18 g/mol [1] [8]. The core structure consists of a pentacyclic camptothecin scaffold modified at the C-10 position with a 4-(1,4'-bipiperidine)-1'-carboxylate moiety. This modification confers enhanced water solubility compared to native camptothecin [9]. The chiral center at C-20 (camptothecin numbering) exhibits an (S)-configuration in the naturally derived compound, though the "(R)" designation in the query may refer to alternative stereochemical labeling conventions. This center remains critical for topoisomerase I binding [5] [7]. The hydrochloride salt form stabilizes the protonatable tertiary amine (pKa ~8.79) in the distal piperidine ring, while the trihydrate component enhances crystalline stability [2] [6].
Property | Value |
---|---|
Elemental Analysis | C 58.53%; H 6.70%; Cl 5.23%; N 8.27%; O 21.26% [1] |
Exact Mass | 676.2900 Da [1] |
Melting Point | >245°C (decomposition) [6] |
Chiral Center | C-20 (S-configuration) [7] |
The thermodynamically stable Form b crystalline structure exhibits rod-like morphology with characteristic PXRD peaks at 2θ = 7.60°, 8.30°, 9.55°, 11.00°, and 12.40° [2]. The trihydrate status is confirmed by thermogravimetric analysis (TGA), showing a 7.5–8.0% weight loss corresponding to the release of three water molecules (theoretical H₂O content: 7.99%) [1] [2]. The crystal lattice incorporates water molecules via hydrogen bonding with the hydrochloride counterion and carbonyl oxygen atoms, stabilizing the carboxylate linker region [2]. This hydrate form demonstrates superior stability for commercial formulations compared to anhydrous or alternative hydrated forms (e.g., dihydrate), as it resists dehydration under standard storage conditions (0–4°C short-term; -20°C long-term) [1] [6].
2θ Position (°) | Relative Intensity | Assignment |
---|---|---|
7.60 | High | (001) Lattice Plane |
8.30 | Medium | Hydrate Stabilization Zone |
9.55 | High | Quinoline Ring Stacking |
11.00 | Low | Bipiperidine Orientation |
12.40 | Medium | Water-Channel Interface |
The equilibrium solubility profile of Form b reveals significant temperature dependence:
This nonlinear van't Hoff relationship indicates entropy-driven dissolution and potential solvent restructuring around the hydrophobic camptothecin core. Commercial injection concentrates (20 mg/mL) exceed the equilibrium solubility (12 mg/mL at 25°C) yet remain stable >28 days due to the formation of nanosized liquid-like clusters (diameter: 10–50 nm). These metastable aggregates arise from π-π stacking and hydrophobic interactions, preventing crystallization [2]. Dehydration studies show that Form b converts to anhydrous Form III at >60°C under vacuum, which exhibits altered PXRD patterns and reduced aqueous solubility (≤5 mg/mL) [2] [3]. Hydration-dehydration cycles may also generate monohydrate (Form a) or dihydrate intermediates, though Form b is kinetically favored under ambient humidity [8].
FTIR Spectroscopy: Key bands include:
NMR Spectroscopy:
PXRD: As detailed in Section 1.2, Form b's fingerprint peaks distinguish it from polymorphs (e.g., anhydrous Form I: dominant peak at 10.2°) [2].
Technique | Critical Concentration | Molecular Behavior | Key Observations |
---|---|---|---|
Circular Dichroism | >10 μM | Helical stacking with Davydov splitting | Sigmoidal Δε reduction [3] |
¹H-NMR | >2 mM | Dimer formation via π-π interactions | Aromatic proton upfield shifts [3] |
UV-Vis | >50 μM | Hypochromism at 360 nm | H-aggregate formation [3] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9